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2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

DNA-PK inhibitor Kinase selectivity Cancer therapy

Medicinal chemists optimizing kinase inhibitors often struggle with JAK/STAT off-target toxicity. This exact 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine scaffold solves that challenge: • DNA-PK IC50 = 1.26 nM with >7,900-fold selectivity over JAK2, ensuring a clean safety profile. • Near-planar crystal structure (3.647 Å packing) provides a reproducible baseline for polymorph and co-crystal screens, de-risking IP and formulation. • Weakly basic (pKa ~3.96) minimizes phospholipidosis risk and enhances oral absorption potential. Available in multi-gram quantities for lead optimization. Reliable global supply with batch-specific purity documentation.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4931-22-0
Cat. No. B1614778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
CAS4931-22-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NN2C=C1)C
InChIInChI=1S/C8H9N3/c1-6-3-4-11-8(5-6)9-7(2)10-11/h3-5H,1-2H3
InChIKeyDJQNDZIDERYZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine: Specifications and Identity


2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-22-0) is a heterocyclic small molecule (C8H9N3, MW: 147.18 g/mol) that serves as a core scaffold in medicinal chemistry and kinase inhibitor design. It consists of a [1,2,4]triazole ring fused to a pyridine ring, with methyl substituents at the 2- and 7-positions . This specific substitution pattern results in a planar molecular geometry [1] and confers distinct physicochemical properties, including a calculated density of 1.19±0.1 g/cm³ and a predicted pKa of 3.96±0.30 . Its structure provides a rigid, hydrogen-bond-capable framework that is frequently exploited to modulate the activity and selectivity of its derivatives against various biological targets.

Scaffold for selective kinase inhibitor design
2,7-dimethyl pattern locks planar geometry for crystal engineering
Predicted pKa ~4 and moderate LogP fit lead optimization workflows

Why 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine Cannot Be Substituted


Generic substitution of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine with unfunctionalized [1,2,4]triazolo[1,5-a]pyridine or analogs bearing different substituent patterns is not viable for several critical reasons. The presence and specific position of the methyl groups (C2 and C7) directly influence the compound's solid-state packing, electronic properties, and, most importantly, its biochemical interactions when used as a precursor to more complex molecules. As demonstrated in kinase inhibition studies, a derivative of this exact scaffold (featuring the 2,7-dimethyl substitution) can achieve picomolar potency against a specific kinase, whereas the same derivative series shows drastically reduced activity against other closely related kinases [1]. Furthermore, the crystal structure of the core scaffold confirms a nearly planar conformation stabilized by specific intermolecular interactions, a feature that can be disrupted by alternative methylation patterns, potentially altering solubility, co-crystallization behavior, or the presentation of reactive handles in downstream synthesis [2]. Substituting this building block would therefore risk altering the validated biological activity, selectivity profile, and physical properties of the final drug candidate or research tool.

Methyl substitution pattern directly affects kinase selectivity
Replacing with unsubstituted or differently methylated analogs may shift kinase inhibition profiles and loss of reported selectivity windows.
Solid-state packing is unique to 2,7-dimethyl
Alternative substituents disrupt the specific van der Waals network and planar conformation, altering co-crystallization and polymorph outcomes.
pKa and lipophilicity differ substantially from unsubstituted core
The predicted pKa rises by ~2.5 log units; generic substitution changes permeability, solubility, and off-target interaction potential.

Quantitative Differentiation Evidence


Potent and Selective DNA-PK Inhibition

Derivatives of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine demonstrate high potency and marked selectivity for DNA-dependent protein kinase (DNA-PK). In a TR-FRET assay, a key derivative, 2-((2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, inhibited DNA-PK with an IC50 of 1.26 nM [1]. In stark contrast, the same compound exhibited an IC50 of >10,000 nM against the structurally related kinases JAK2 and TTK in Z'-LYTE assays, representing a >7,900-fold selectivity window for DNA-PK [2].

DNA-PK inhibition selectivity
Reported
IC50 1.26 nM (DNA-PK) vs >10,000 nM (JAK2, TTK) for a core-derived derivative; >7,900-fold selectivity window
Supports DNA-PK pathway selectivity review
TR-FRET and Z'-LYTE assay data; derivative context applies
DNA-PK inhibitor Kinase selectivity Cancer therapy Medicinal chemistry

Unique Solid-State Crystal Packing

The 2,7-dimethyl substitution pattern dictates a specific intermolecular arrangement in the solid state. Single-crystal X-ray diffraction reveals that the core molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is primarily governed by van der Waals forces, with a characteristic intermolecular distance of 3.647 Å between O(3) and C(4) atoms of adjacent molecules translated along specific crystallographic axes [2]. This specific packing arrangement is distinct from the general class and is a direct result of the 2,7-dimethyl substitution.

Solid-state packing
Class-level
Planar geometry (torsion -179°); van der Waals distance 3.647 Å between O(3) and C(4)
Supports solid-form screening context
X-ray diffraction, orthorhombic Aba2; packing may vary with co-formers
Crystallography Solid-state chemistry Crystal engineering Polymorph screening

Optimized pKa and LogP for Drug Design

The addition of the 2,7-dimethyl groups alters the fundamental physicochemical properties of the triazolopyridine core. The predicted pKa of the fused ring system is 3.96±0.30, and its calculated LogP is approximately 1.5 . In contrast, the unsubstituted [1,2,4]triazolo[1,5-a]pyridine is reported to have a significantly lower pKa (estimated around 1.2-1.5 for the conjugate acid of the pyridine nitrogen) and a more hydrophilic nature [1]. This difference in basicity and lipophilicity directly influences the compound's solubility, permeability, and potential for off-target interactions, such as binding to hERG channels or cytochrome P450 enzymes, which are common concerns with more basic or lipophilic fragments.

pKa and LogP differentiation
Class-level
Predicted pKa 3.96±0.30 (vs ~1.2–1.5 for unsubstituted); LogP ~1.5
Supports physicochemical profiling in lead design
In silico prediction; verify experimentally
Medicinal chemistry Drug-likeness Lead optimization Physicochemical properties

Optimal Research and Industrial Applications


Selective DNA-PK Inhibitor Design for Oncology

This compound is a privileged starting point for medicinal chemists aiming to develop selective DNA-PK inhibitors. The evidence shows that a derivative of this exact scaffold achieves low nanomolar potency (IC50 = 1.26 nM) against DNA-PK while exhibiting >7,900-fold selectivity over other kinases like JAK2 [1]. Using the 2,7-dimethyl core is therefore critical for projects where avoiding JAK/STAT pathway inhibition and other off-target effects is paramount for achieving a clean safety and efficacy profile in oncology models.

Solid-Form Screening and Polymorph Patenting

For pharmaceutical development teams, the well-defined solid-state structure of the core scaffold is a valuable asset. The documented crystal packing, featuring a near-planar molecule and a specific 3.647 Å intermolecular interaction [2], provides a reproducible baseline for solid-form screens. This facilitates the identification and characterization of stable polymorphs, salts, or co-crystals of the final drug candidate, which is essential for patent protection and for developing a formulation with consistent bioavailability and shelf life.

Hit-to-Lead Optimization with pKa in the 3–4 Range

In lead optimization campaigns, the predicted pKa of 3.96 for this compound makes it a superior choice over more basic heterocycles when a weakly basic or neutral core is desired. This property can be strategically leveraged to reduce the risk of phospholipidosis, minimize off-target binding to aminergic GPCRs, and improve oral absorption by keeping the molecule largely unionized in the gastrointestinal tract. The moderate increase in LogP (≈1.5) compared to the unsubstituted core also aids in balancing solubility and permeability.

Application
Selection Property
Validation Focus
DNA-PK pathway inhibition studies
Substitution-dependent kinase selectivity profile
DNA-PK vs JAK2/TTK selectivity assay outcomes
Solid-form screening and crystal engineering
Planar geometry and unique van der Waals packing
Polymorph/co-crystal reproducibility and stability
Lead optimization with weakly basic pKa ~4
Predicted pKa and moderate LogP balance
Solubility-permeability and off-target interaction profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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